

A Technical Guide to the Historical Preparation of Nitryl Fluoride

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Compound of Interest

Compound Name: Nitryl fluoride

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This in-depth technical guide explores the historical methodologies for the preparation of **nitryl fluoride** (NO_2F), a powerful fluorinating and nitrating agent. From its initial challenging synthesis to the development of more controlled and higher-yield methods, this document provides a comprehensive overview of the key experimental protocols, quantitative data, and logical workflows that have defined its production over the past century.

Early Syntheses of Nitryl Fluoride (1905)

The dawn of the 20th century saw the first successful, albeit problematic, preparations of **nitryl fluoride**. These pioneering efforts laid the groundwork for future refinements.

Moissan and Lebeau's Direct Fluorination of Nitrogen Dioxide

In 1905, Henri Moissan and Paul Lebeau reported the first synthesis of **nitryl fluoride** by the direct fluorination of nitrogen dioxide.^{[1][2]} This method, while foundational, was plagued by the highly exothermic nature of the reaction, which often resulted in flames and the formation of impure products.^[1]

Experimental Protocol: Detailed experimental protocols from Moissan and Lebeau's original work are not extensively documented in available literature, a common characteristic of early

chemical syntheses. The general procedure involved passing elemental fluorine over nitrogen dioxide.

Reaction: $\text{N}_2\text{O}_4 + \text{F}_2 \rightarrow 2\text{NO}_2\text{F}$

Challenges:

- Highly exothermic reaction, difficult to control.
- Formation of byproducts and impurities.
- Reaction with glass apparatus.

Ruff and Stäuber's Nitric Acid and Hydrogen Fluoride Method

Contemporaneously, Otto Ruff and J. Stäuber developed an alternative route using nitric acid and hydrogen fluoride.^[2] This method also presented significant challenges, primarily due to the high reactivity of the **nitryl fluoride** product with the glass and paraffin materials used in their apparatus.^[2]

Experimental Protocol: Similar to Moissan and Lebeau's work, a detailed, reproducible protocol from Ruff and Stäuber is not readily available in modern compilations of chemical procedures. The fundamental approach involved the reaction of nitric acid with hydrogen fluoride.

Reaction: $\text{HNO}_3 + \text{HF} \rightarrow \text{NO}_2\text{F} + \text{H}_2\text{O}$

Challenges:

- High reactivity of **nitryl fluoride** with the experimental apparatus.
- Difficulties in isolating and purifying the product.

Mid-20th Century Advancements in Nitryl Fluoride Synthesis

The mid-20th century brought significant improvements in the preparation of **nitryl fluoride**, focusing on milder reagents, better materials, and more controlled reaction conditions, leading to higher yields and purity.

Ogg and Ray's Use of Nitrogen Pentoxide and Sodium Fluoride

A notable advancement was the use of dinitrogen pentoxide (N_2O_5) with sodium fluoride (NaF) by Richard A. Ogg, Jr., and James D. Ray.

Experimental Protocol: While the specific publication is noted, detailed experimental parameters such as reactant quantities, reaction time, and yield are not fully described in the available literature. The reaction was conducted at 35°C .

Reaction: $\text{N}_2\text{O}_5 + \text{NaF} \rightarrow \text{NO}_2\text{F} + \text{NaNO}_3$

Faloon and Kenna's Vapor-Liquid Fluorination (1951)

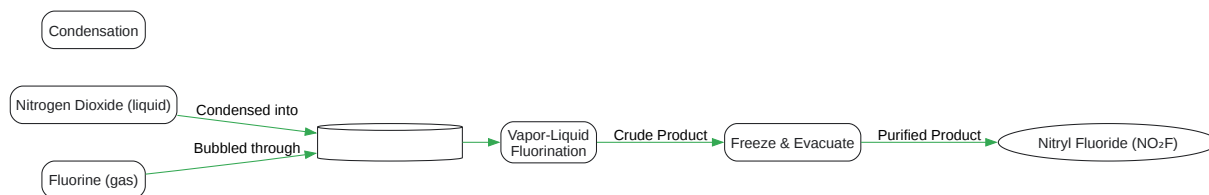
A significant step forward in producing purer **nitryl fluoride** was the direct vapor-liquid fluorination of nitrogen dioxide in a fluoroethene reactor, as developed by A. V. Faloon and W. B. Kenna.^[3] This inert reactor material circumvented the issue of silicon tetrafluoride contamination from the reaction with glass.^[3]

Experimental Protocol: Nitrogen dioxide, prepared by bubbling oxygen through liquid nitric oxide, was condensed into a fluoroethene reactor.^[3] The reactor was allowed to warm to just above the melting point of the nitrogen dioxide.^[3] Gaseous fluorine was then passed through the liquid nitrogen dioxide.^[3] This process was repeated until the liquid product became colorless.^[3] Any excess fluorine was removed by freezing the product and evacuating the reactor.^[3]

Quantitative Data:

Parameter	Value
Reactants	Nitrogen Dioxide (liquid), Fluorine (gas)
Reactor Material	Fluorothene
Reaction Temperature	Just above the melting point of NO ₂
Yield	> 90%
Product Boiling Range	200 to 201 K
Observed Molecular Weight	64.7 (Calculated: 65.0)

Experimental Workflow:

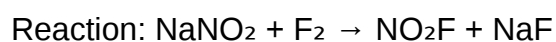
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Caption: Workflow for the Faloon and Kenna method.

Aynsley, Hetherington, and Robinson's Method (1954)

This method provided a simpler preparation route by reacting anhydrous sodium nitrite with elemental fluorine.^[4] While it produced a nearly quantitative yield, careful control of the fluorine flow rate was necessary to manage the reaction temperature and prevent the combustion of the nitrogen dioxide intermediate.^[4]

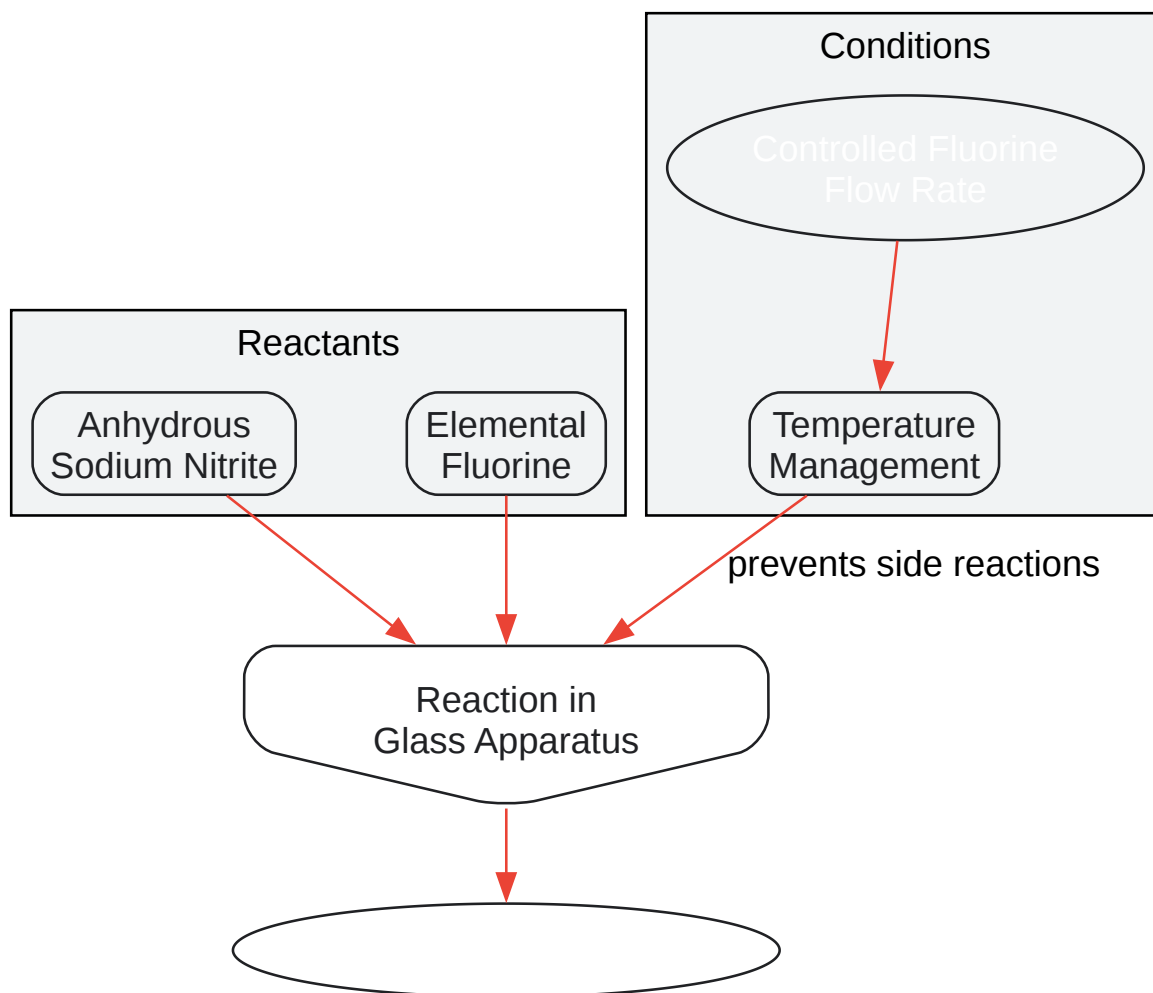
Experimental Protocol: Anhydrous sodium nitrite was placed in a glass apparatus. Elemental fluorine was then passed over the sodium nitrite. The flow rate of fluorine was carefully adjusted to control the reaction temperature and prevent the formation of a hot, yellow flame, which would indicate the combustion of the intermediate nitrogen dioxide and lead to attack on the glass.



Quantitative Data:

Parameter	Value
Reactants	Anhydrous Sodium Nitrite, Elemental Fluorine
Apparatus	Glass
Control	Fluorine flow rate to manage temperature
Yield	Nearly quantitative

Logical Relationship:



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Caption: Logical diagram of the Aynsley et al. method.

Later Historical Methods for Nitryl Fluoride Preparation

Later methods focused on avoiding the direct use of elemental fluorine and achieving high yields of pure product through more sophisticated inorganic reactions.

Davis and Rausch's Cobalt(III) Fluoride Method (1963)

A significant improvement in both yield and purity was achieved by passing nitrogen dioxide over a stirred bed of cobalt(III) fluoride.^[4] This method avoids the use of elemental fluorine in

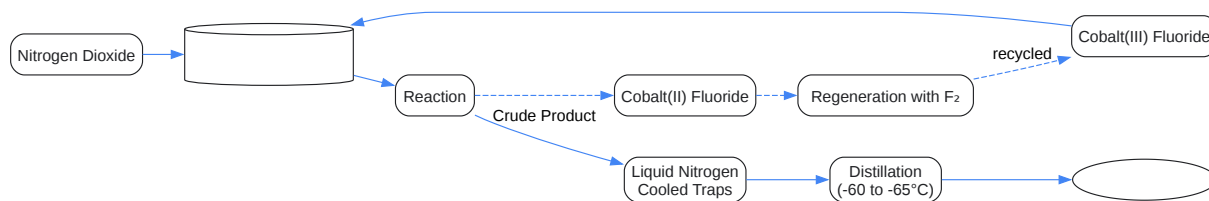
the main reaction step and is highly efficient.

Experimental Protocol: Nitrogen dioxide (40 g, 0.85 mole) was passed over a stirred bed of cobaltic fluoride (9 moles) at 300°C over a period of 30 minutes in a stirred Monel reactor.^[4] The crude **nitryl fluoride** (50 g, 0.77 mole) was collected in traps cooled with liquid nitrogen.^[4] The product was then purified by distillation from a copper flask held at -60 to -65°C into a copper receiver at -78°C.^[4] The cobalt(II) fluoride byproduct could be regenerated to cobalt(III) fluoride by treatment with fluorine.^[4]

Quantitative Data:

Parameter	Value
Reactants	Nitrogen Dioxide (N ₂ O ₄), Cobalt(III) Fluoride (CoF ₃)
N ₂ O ₄ Quantity	40 g (0.85 mole)
CoF ₃ Quantity	9 moles
Reaction Temperature	300°C
Reaction Time	30 minutes
Crude Yield	89.5% (50 g)
Purified Product	43 g
Purification	Distillation (-60 to -65°C)

Experimental Workflow:



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Caption: Workflow for the Davis and Rausch method.

Yodis's Method via Nitryl Chloride and Hydrogen Fluoride (Patented 1965)

This patented method by Anthony W. Yodis represents a significant departure by avoiding the use of elemental fluorine altogether in the primary synthesis steps. It proceeds through a two-step process: the formation of a **nitryl fluoride**-hydrogen fluoride complex, followed by dehydrofluorination.

Experimental Protocol:

Step 1: Formation of the NO₂F·5HF Complex Liquid nitryl chloride (NO₂Cl) and liquid anhydrous hydrogen fluoride (HF) are reacted in a nickel reactor equipped with a condenser cooled to approximately -78°C.[5] The resulting mixture is then distilled to isolate the NO₂F·5HF complex.[5]

Step 2: Dehydrofluorination to Nitryl Fluoride The liquid NO₂F·5HF complex is introduced into a nickel reactor and cooled to about -78°C.[5] A dehydrofluorinating agent, such as potassium bifluoride (KHF₂), is added.[5] The reaction proceeds, and the gaseous **nitryl fluoride** is collected in a cold trap maintained at -78°C.[5] The reactor can be gently heated to ensure the complete transfer of the product.[5]

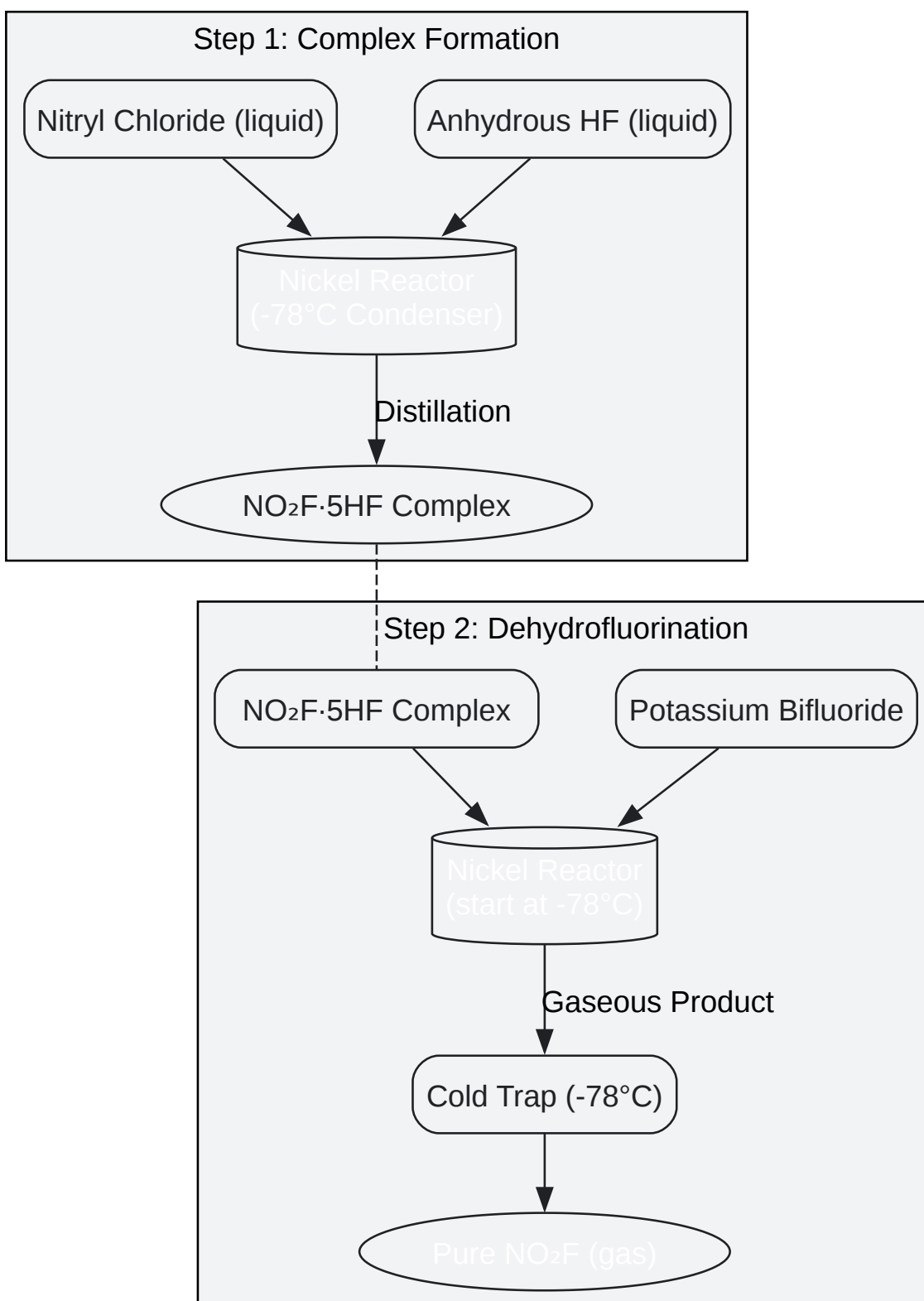
Quantitative Data: Step 1 (Example 2 from Patent)

Parameter	Value
Reactants	Nitryl Chloride (NO ₂ Cl), Anhydrous Hydrogen Fluoride (HF)
NO ₂ Cl Quantity	3.55 moles (290 g)
HF Quantity	30 moles (600 g)
Molar Ratio (HF:NO ₂ Cl)	~8.4 : 1
Reaction Temperature	Pot temperature dropped to ~ -17°C
Product	NO ₂ F·5HF complex

Quantitative Data: Step 2 (Example 4 from Patent)

Parameter	Value
Reactant	NO ₂ F·5HF complex
Complex Quantity	0.151 moles (25 g)
Dehydrofluorinating Agent	Potassium Bifluoride (KHF ₂)
Agent Quantity	0.77 moles (60 g)
Initial Temperature	-78°C
Product	Nitryl Fluoride (NO ₂ F)
Yield	9.8 g (0.151 moles), ~100% based on complex

Experimental Workflow:



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